N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is a compound that features a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of the Trifluoromethylbenzamide: The final step involves the coupling of the furan derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides and furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide: Lacks the trifluoromethyl group, which may affect its biological activity.
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.
2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group at the 3-position of the benzamide ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSCFDSJLSHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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